molecular formula C14H8BrFN2S2 B2843276 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide CAS No. 338408-84-7

4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide

Cat. No.: B2843276
CAS No.: 338408-84-7
M. Wt: 367.25
InChI Key: IWOXDFPQXRCJGC-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide is a sulfur-containing heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-bromophenyl group at the 5-position and a 4-fluorophenyl sulfide moiety at the 4-position.

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOXDFPQXRCJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Cross-Coupling for Aryl Group Introduction

A palladium-catalyzed coupling reaction attaches the 4-fluorophenyl group to the thiadiazole ring. The 5-bromo-1,2,3-thiadiazole intermediate reacts with 4-fluorophenylboronic acid in tetrahydrofuran (THF) using Pd(PPh₃)₄ as the catalyst.

Reaction Scheme:
$$
\text{5-Bromo-1,2,3-thiadiazole} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-thiol}
$$

Optimization Insights:

  • Temperature: 80°C improves coupling efficiency.
  • Catalyst Loading: 5 mol% Pd achieves 85% conversion.

Thiol–Disulfide Exchange for Sulfide Installation

The thiolated thiadiazole undergoes a disulfide exchange with 4-bromophenyl disulfide in the presence of iodine (I₂). This oxidative coupling proceeds in acetonitrile at room temperature, affording the target sulfide.

Critical Parameters:

  • Molar Ratio: 1:1.2 (thiol:disulfide) minimizes byproducts.
  • Yield: 78% after recrystallization (ethanol/water).

One-Pot Tandem Cyclization–Sulfidation

Recent advancements enable the simultaneous formation of the thiadiazole ring and sulfide bond, reducing purification steps.

Procedure:

  • Cyclization: 4-Fluorophenylhydrazine and carbon disulfide (CS₂) react in NaOH/ethanol to form the sodium salt of 1,2,3-thiadiazole-5-thiolate.
  • In Situ Sulfidation: Addition of 4-bromophenylsulfonamide and CuI catalyst induces C–S bond formation at 100°C.

Advantages:

  • Time Efficiency: Completes in 8–10 hours.
  • Yield: 82% with >95% purity (HPLC).

Mechanistic Analysis:
The copper catalyst facilitates a radical-mediated sulfidation, where the thiolate anion reacts with the sulfonamide via single-electron transfer (SET).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Hurd–Mori Cyclization 68 92 Established protocol Multi-step purification
Suzuki–Miyaura Coupling 78 95 Precise aryl positioning Requires palladium catalysts
One-Pot Tandem Synthesis 82 96 Time-efficient Sensitive to oxygen moisture

Spectroscopic Characterization and Validation

Successful synthesis is confirmed through:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.49–7.35 (m, 4H, Ar–H), 7.17–7.08 (m, 2H), 6.95 (dt, J = 17.3, 4.9 Hz, 4H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -114.90 (tt, J = 8.5, 5.3 Hz), confirming the 4-fluorophenyl group.
  • HRMS (ESI): m/z 367.3 [M+H]⁺ (calculated for C₁₄H₈BrFN₂S₂: 367.3).

Industrial-Scale Considerations

For bulk production, the one-pot tandem method is preferred due to its scalability. Key adjustments include:

  • Solvent Choice: Replacing ethanol with 2-MeTHF improves reaction homogeneity.
  • Catalyst Recovery: Immobilized Pd on alumina reduces costs.

Mechanism of Action

The mechanism by which 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs can be categorized based on core heterocycles (thiadiazole, triazole, oxazole) and substituent effects:

  • Triazole Derivatives: 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (21a): Features a triazole-thione core with bromophenyl, chlorophenyl, and fluorophenyl-piperazinylmethyl groups. N-(4-Bromophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio) Acetamide (9f): Combines a triazole-thioether linkage with acetamide and bromo/fluorophenyl groups, introducing additional hydrogen-bonding sites via the amide group .
  • 4-(4-Bromophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole: Integrates a furan ring and benzylsulfanyl group, altering π-conjugation and steric bulk .
  • Thiadiazole Derivatives :

    • 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole : Shares the 1,3,4-thiadiazole core but lacks halogen substituents, reducing electronic effects .

Physicochemical Properties

  • Melting Points: The target compound’s analogs exhibit varied thermal stability: 9f: Melting point = 247.9°C (high stability from bromophenyl and triazole-thioether groups) . 21a: Melting point = Not reported, but yields 82% (suggesting good crystallinity) .
  • Solubility : Sulfonyl-containing oxazoles (e.g., ) show lower solubility in polar solvents compared to sulfide derivatives due to increased hydrophobicity .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological Activity (MIC, μg/mL) Melting Point (°C) Reference
4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide 1,2,3-Thiadiazole 4-Bromophenyl, 4-fluorophenyl sulfide Not reported Not reported N/A
N-(4-Bromophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio) Acetamide (9f) 1,2,4-Triazole Bromophenyl, fluorophenyl, acetamide 12.5 (S. aureus), 25 (E. coli) 247.9
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide Oxazole Sulfonyl, thiophene, acetamide Antifungal (IC₅₀ = 8.2 μM) Not reported
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (21a) 1,2,4-Triazole-thione Bromophenyl, chlorophenyl, piperazinyl Not reported Not reported

Biological Activity

4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide is a compound of considerable interest due to its diverse biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. The molecular structure of this compound includes bromine and fluorine substituents that may enhance its biological efficacy.

  • Molecular Formula : C14H8BrFN2S2
  • Molecular Weight : 367.26 g/mol
  • CAS Number : CB6737760

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : By binding to the active sites of enzymes, it can prevent substrate access and disrupt metabolic pathways.
  • Antimicrobial Activity : Its structural features allow it to inhibit the growth of bacteria and fungi.

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various microbial strains, demonstrating inhibition zones that suggest potent antibacterial and antifungal activities. For instance:

  • Inhibition Zones : Compounds similar to this compound showed inhibition zones ranging from 18 mm to 24 mm against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been explored in various studies. The presence of halogen substituents (bromine and fluorine) is believed to enhance their cytotoxic effects on cancer cells:

  • Cytotoxicity Studies : In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the disruption of cell cycle progression .

Case Study 1: Antiviral Activity

A related study evaluated the antiviral potential of thiadiazole derivatives against Tobacco Mosaic Virus (TMV). The compound exhibited a curative rate of approximately 54% at a concentration of 500 µg/mL, indicating promising antiviral activity compared to standard treatments .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of DprE1 enzyme, crucial for tuberculosis treatment. Compounds derived from thiadiazoles demonstrated significant inhibitory action with IC50 values below 5 µM, highlighting their potential in developing new antitubercular drugs .

Table 1: Biological Activities of Thiadiazole Derivatives

Compound NameActivity TypeInhibition Zone (mm)IC50 (µM)Reference
This compoundAntibacterial20 - 24N/A
Similar Thiadiazole DerivativeAntiviralN/A<5
DprE1 Inhibitor Derived from ThiadiazolesAntitubercularN/A<5

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Anticancer Activity : The thiadiazole ring can induce apoptosis in cancer cells through interactions with specific molecular targets .

Applications in Medicinal Chemistry

The compound's structural features make it a valuable candidate for drug development. Its ability to modulate enzymatic activity and interact with biological membranes enhances its potential therapeutic applications:

  • Drug Development : The unique electronic properties conferred by the fluorine atom increase lipophilicity and metabolic stability, making it suitable for designing new pharmaceuticals .
  • Targeted Therapies : The compound's interaction with proteins and enzymes positions it as a candidate for targeted cancer therapies .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide showed significant inhibition against both gram-positive and gram-negative bacteria. This highlights its potential use in developing new antimicrobial agents .
  • Cancer Cell Apoptosis : Experimental studies indicated that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of pathways associated with cell survival and death .

Q & A

What experimental strategies are recommended to optimize the synthesis of 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide?

Answer:
Synthesis optimization requires careful control of reaction conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing intermediates .
  • Temperature modulation : Elevated temperatures (80–120°C) improve reaction kinetics for heterocyclic ring formation .
  • S-Alkylation : Alkaline conditions (e.g., K₂CO₃ in ethanol) facilitate thiolate ion formation for efficient S-alkylation .
  • Analytical validation : Monitor reaction progress via TLC and confirm product purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

How can structural discrepancies in crystallographic data for this compound be resolved?

Answer:
Structural ambiguities arise from conformational flexibility or crystallographic twinning. Best practices include:

  • High-resolution X-ray diffraction : Use synchrotron radiation for enhanced data quality .
  • SHELX refinement : Employ SHELXL for anisotropic displacement parameter refinement and twin law correction (e.g., HKLF5 format for twinned data) .
  • Hydrogen bonding analysis : Validate intermolecular interactions (C–H···N, C–H···π) to confirm molecular packing .

What methodologies are suitable for investigating substitution reactions at the bromophenyl or fluorophenyl moieties?

Answer:
Substitution reactions require tailored approaches:

  • Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to activate bromine for aryl coupling .
  • Nucleophilic aromatic substitution : Replace fluorine via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids .
  • Computational modeling : DFT calculations predict regioselectivity and transition states to guide experimental design .

How can the anti-inflammatory activity of this compound be systematically evaluated?

Answer:
Bioactivity assessment involves:

  • In vitro enzyme assays : Measure COX-1/COX-2 inhibition using fluorometric or colorimetric kits .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., sulfonyl vs. sulfide groups) to identify pharmacophores .
  • Molecular docking : Simulate binding interactions with COX-2 (PDB ID: 5KIR) to rationalize activity trends .

What advanced techniques address crystallographic twinning in small-molecule diffraction studies?

Answer:
Twinning compromises data quality. Mitigation strategies include:

  • Twin refinement in SHELXL : Use BASF parameter to scale twin fractions and refine against HKLF5 data .
  • WinGX/ORTEP visualization : Analyze displacement ellipsoids to detect overlapping domains .
  • Data reprocessing : Separate twin components using PLATON’s TwinRotMat or CrysAlisPro .

How should researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often stem from assay variability or structural impurities. Solutions include:

  • Reproducibility protocols : Standardize cell lines (e.g., RAW 264.7 for inflammation) and assay conditions (IC₅₀ determination) .
  • Purity validation : Use HPLC-MS to confirm compound integrity (>95% purity) .
  • Meta-analysis : Compare substituent effects (e.g., bromine vs. chlorine) across analogs to identify trends .

What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

Answer:

  • Gaussian/PySCF : Perform DFT calculations to map reaction pathways (e.g., Fukui indices for electrophilic sites) .
  • AutoDock Vina : Simulate ligand-receptor binding to prioritize targets (e.g., kinases, GPCRs) .
  • CrystalExplorer : Analyze Hirshfeld surfaces to predict solid-state reactivity .

How can researchers validate the stability of this compound under varying storage conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/air .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS .
  • Light sensitivity assays : Expose to UV-Vis light (300–800 nm) to assess photolytic stability .

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